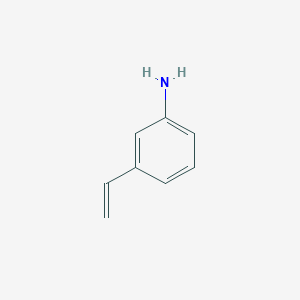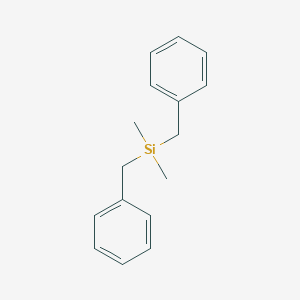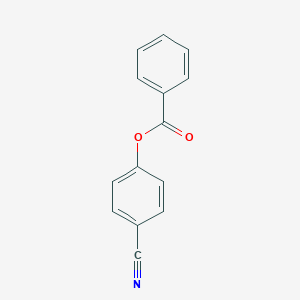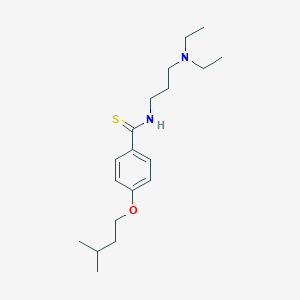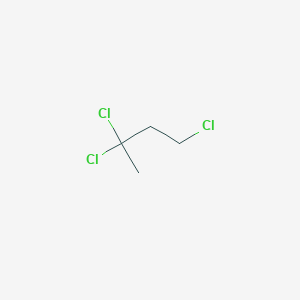
1,3,3-Trichlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trichlorobutane is a chemical compound that belongs to the group of chlorinated hydrocarbons. It is commonly used in laboratory experiments due to its unique properties and ability to act as a solvent.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trichlorobutane is not fully understood, but it is believed to act as a chlorinating agent, adding chlorine atoms to various organic compounds. This can result in the formation of new compounds with different properties and functions.
Biochemical and Physiological Effects:
1,3,3-Trichlorobutane has been shown to have various biochemical and physiological effects on living organisms. It is known to be toxic to aquatic organisms and can cause liver damage in mammals. It has also been shown to have mutagenic and carcinogenic properties, making it a potential hazard to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,3-Trichlorobutane in lab experiments is its ability to act as a solvent for a wide range of compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, its toxic and potentially hazardous properties can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
Direcciones Futuras
There are several potential future directions for research involving 1,3,3-Trichlorobutane. One area of interest is the development of safer and more environmentally friendly alternatives to this compound. Another potential direction is the study of the compound's mutagenic and carcinogenic properties and their potential effects on human health. Additionally, researchers may explore the use of 1,3,3-Trichlorobutane in the synthesis of new pharmaceuticals and other industrial chemicals.
Conclusion:
In conclusion, 1,3,3-Trichlorobutane is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a solvent and reagent in various chemical reactions has made it an important component of many laboratory experiments. However, its toxic and potentially hazardous properties must be taken into consideration when using it in research. Further research is needed to fully understand the compound's mechanism of action and potential effects on human health.
Métodos De Síntesis
1,3,3-Trichlorobutane can be synthesized by reacting 1,3-butadiene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1,3,3-Trichlorobutane, which can be purified using various methods such as distillation, filtration, and chromatography.
Aplicaciones Científicas De Investigación
1,3,3-Trichlorobutane is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is commonly used as a solvent due to its ability to dissolve a wide range of organic and inorganic compounds. It is also used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.
Propiedades
Número CAS |
15187-71-0 |
|---|---|
Nombre del producto |
1,3,3-Trichlorobutane |
Fórmula molecular |
C4H7Cl3 |
Peso molecular |
161.45 g/mol |
Nombre IUPAC |
1,3,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |
Clave InChI |
VHRSGZSWEJBMSI-UHFFFAOYSA-N |
SMILES |
CC(CCCl)(Cl)Cl |
SMILES canónico |
CC(CCCl)(Cl)Cl |
Otros números CAS |
15187-71-0 |
Sinónimos |
1,3,3-Trichlorobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



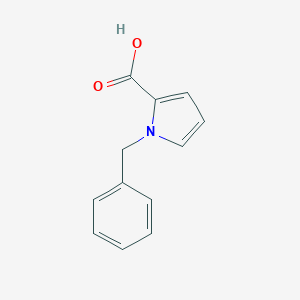
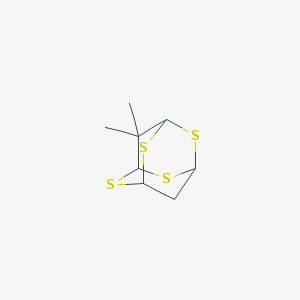
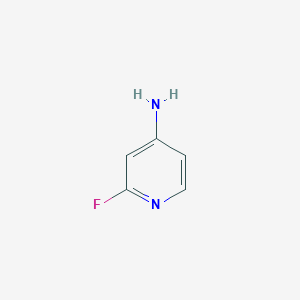
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
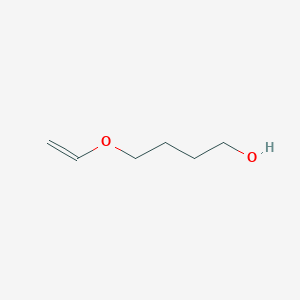
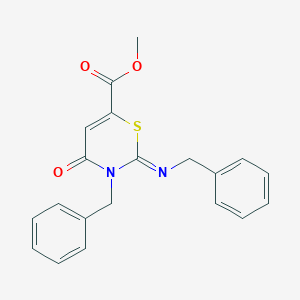
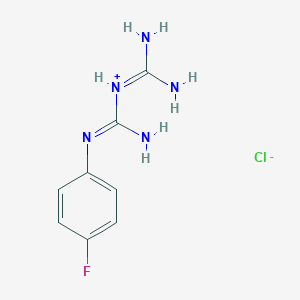
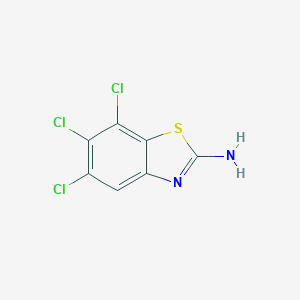
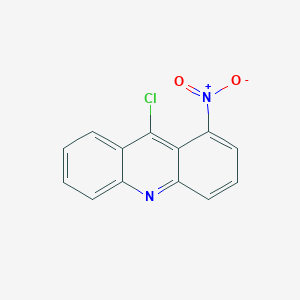
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
